molecular formula C10H9NS2 B13589168 2-(Benzo[b]thiophen-3-yl)ethanethioamide

2-(Benzo[b]thiophen-3-yl)ethanethioamide

Cat. No.: B13589168
M. Wt: 207.3 g/mol
InChI Key: KWPNXIIRNIXFRZ-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)ethanethioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are commonly found in various natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-3-yl)ethanethioamide is unique due to its specific ethanethioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)ethanethioamide

InChI

InChI=1S/C10H9NS2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12)

InChI Key

KWPNXIIRNIXFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=S)N

Origin of Product

United States

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